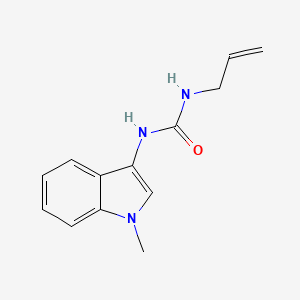

1-allyl-3-(1-methyl-1H-indol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-8-14-13(17)15-11-9-16(2)12-7-5-4-6-10(11)12/h3-7,9H,1,8H2,2H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRSGNIFIQXBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations Pertaining to 1 Allyl 3 1 Methyl 1h Indol 3 Yl Urea

Approaches to the 1-Methyl-1H-indole Core Synthesis and Functionalization

The foundation of the target molecule is the 1-methyl-1H-indole nucleus functionalized at the C3 position. The synthesis of this core structure involves two key stages: the formation of the indole (B1671886) ring itself and its subsequent regioselective modification.

The indole ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction.

Established Methodologies: Classic named reactions remain fundamental to indole synthesis. The Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, is one of the most widely used methods. rsc.org Other notable classic methods include:

Bischler-Möhlau Indole Synthesis: The reaction of an α-halo-ketone with an excess of aniline.

Reissert Indole Synthesis: The condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid, which is then reductively cyclized.

Japp–Klingemann Reaction: This reaction can be used to prepare the necessary hydrazone precursors for the Fischer indole synthesis. rsc.org

Emerging Methodologies: Modern organic synthesis has introduced a variety of new methods, often utilizing transition metal catalysis, which can offer milder reaction conditions and broader substrate scope.

Palladium- and Copper-Catalyzed Cyclizations: These methods often involve the intramolecular cyclization of suitably substituted anilines, such as 2-alkynylanilines. organic-chemistry.org For instance, copper(I) iodide in the presence of L-proline can catalyze the reaction between 2-bromotrifluoroacetanilide and a terminal alkyne to form the indole. organic-chemistry.org

Reductive Cyclization: Inexpensive catalysts can be used for the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of a hydrosilane. organic-chemistry.org

Iridium-Catalyzed C-H Activation: Intramolecular C-H bond addition across a C-C triple bond in 2-alkynyl-N,N-dimethylanilines, followed by isomerization, can yield 3-substituted indoles. organic-chemistry.org

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acidic (e.g., HOAc/HCl, MsOH) | Widely applicable, well-established | Can require harsh conditions, limited for some substituted hydrazines |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base, then reductive cyclization | Good for specific substitution patterns | Multi-step process |

| Palladium-Catalyzed Cyclization | o-Alkynylaniline derivatives | Pd catalyst, base | High efficiency, mild conditions | Catalyst cost, ligand sensitivity |

| Copper-Catalyzed Cyclization | 2-Ethynylaniline derivatives | Cu(II) catalyst, H₂O/MeOH | Use of greener solvents, potential for catalyst recycling | Substrate specific |

Once the indole ring is formed, the next steps involve introducing the methyl group at the N1 position and a functional group at the C3 position that can be converted to a urea (B33335).

Regioselective N1-Methylation: The indole N-H proton is acidic and can be deprotonated with a suitable base, followed by reaction with a methylating agent. Common strategies include:

Base and Methyl Halide: Using bases like sodium amide or potassium carbonate with methyl iodide or methyl sulfate is a traditional approach. orgsyn.orggoogle.com

Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent. The reaction can be performed with a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). google.com Some protocols use catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or DABCO. st-andrews.ac.uk The use of DMC can provide high yields of the N-methylated product. google.com

Methyl Trifluoroacetate (MTFA): In the presence of a strong base like potassium tert-butoxide (t-BuOK), MTFA can act as a methylation reagent for N-H bonds under mild conditions. researchgate.net

Regioselective C3-Functionalization: The C3 position of the indole nucleus is highly nucleophilic, making it prone to reaction with a wide range of electrophiles. nih.gov To install the urea moiety, a common strategy is to first introduce a nitrogen-containing group at C3, such as an amino group.

Mannich Reaction: The reaction of indole with formaldehyde and a secondary amine (like dimethylamine) produces a gramine intermediate (3-(dimethylaminomethyl)indole). The dimethylamine group can then act as a leaving group, allowing for substitution by other nucleophiles to introduce the desired functionality. mdpi.com

Friedel-Crafts Type Reactions: Indoles react with various electrophiles under acidic conditions. For example, Brønsted acids can catalyze the C3-arylation of indoles. rsc.orgias.ac.in

Metal-Free Hydrogen Autotransfer: A Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported, proceeding via an initial oxidation of the alcohol to an aldehyde. chemrxiv.org

A key precursor for the synthesis of 1-allyl-3-(1-methyl-1H-indol-3-yl)urea is 3-amino-1-methyl-1H-indole. This can be prepared from 1-methyl-1H-indole via nitration at the C3 position followed by reduction of the nitro group.

Methodologies for Urea Bond Formation in Complex Organic Synthesis

The formation of the urea bond is a critical step in the synthesis of the target molecule. Ureas are typically synthesized by the reaction of an amine with an isocyanate or a related carbonyl derivative. wikipedia.org

From Isocyanates: The most direct method for urea formation is the reaction of an amine with an isocyanate. commonorganicchemistry.com In the context of the target molecule, this could involve reacting 3-amino-1-methyl-1H-indole with allyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like THF or DCM. commonorganicchemistry.com

From Carbamates: Reactive carbamates, such as phenyl carbamates, can react with amines to form ureas. commonorganicchemistry.comnih.gov This method avoids handling potentially hazardous isocyanates directly.

Phosgene and its Equivalents: Reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with a second amine to form the urea. commonorganicchemistry.com Careful control of the order of addition is necessary to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Rearrangement Reactions: The Curtius rearrangement of an acyl azide or the Hofmann rearrangement of a primary amide can generate an isocyanate in situ, which is then trapped by an amine to form the urea. commonorganicchemistry.comorganic-chemistry.org This is useful when the starting material is a carboxylic acid or an amide. commonorganicchemistry.com

| Method | Key Reagents | Key Intermediate | General Applicability |

|---|---|---|---|

| Amine + Isocyanate | R-NH₂, R'-NCO | - | Very common, direct, high yield |

| Amine + Carbamate | R-NH₂, R'-NHCO₂Ar | - | Avoids handling isocyanates |

| From Phosgene Equivalents | R-NH₂, R'-NH₂, COCl₂ or CDI | Carbamoyl chloride or imidazolide | Versatile but requires handling of toxic reagents |

| Curtius Rearrangement | R-CON₃, R'-NH₂ | Isocyanate (R-NCO) | Starts from carboxylic acids (via acyl azides) |

| Hofmann Rearrangement | R-CONH₂, R'-NH₂ | Isocyanate (R-NCO) | Starts from primary amides |

Incorporation of the Allyl Substituent: Synthetic Routes and Considerations

The allyl group can be introduced either before or during the urea formation step.

Using Allyl Isocyanate: The most straightforward approach is the reaction of 3-amino-1-methyl-1H-indole with commercially available allyl isocyanate. This one-step reaction directly forms the desired this compound.

Using Allylamine: An alternative route involves activating the 3-amino-1-methyl-1H-indole moiety first. For example, reaction with triphosgene or CDI would generate a reactive intermediate (an isocyanate or carbamoyl imidazolide), which would then be treated with allylamine to complete the urea synthesis.

From N-Allylureas: It is possible to prepare N-allylureas, which can then be further functionalized. For example, N-allylamines can be added to isocyanates to form N-allylureas. organic-chemistry.org

The synthesis of allyl cellulose in NaOH/urea aqueous solutions by reaction with allyl chloride demonstrates a method for introducing allyl groups, although this specific application is for polysaccharides. researchgate.net

Multicomponent Reaction Strategies for Constructing Indole-Urea Adducts

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient approach to complex molecules. nih.govarkat-usa.org Indoles are excellent substrates in MCRs due to the nucleophilicity of the C3 position. nih.govacs.org

While a specific MCR for this compound is not prominently described, related transformations suggest its feasibility. For example:

Ugi-type Reactions: The Ugi reaction, involving an isocyanide, an aldehyde, an amine, and a carboxylic acid, is a powerful MCR. arkat-usa.org While not directly forming a urea, it highlights the potential for combining multiple components, including an indole nucleus, in one pot. researchgate.net

Indole, Aldehyde, and Urea/Thiourea Condensations: Three-component reactions involving indoles, aldehydes, and urea or thiourea derivatives are known. acs.org For instance, the reaction of indoles with aldehydes and thiourea, catalyzed by thiamine/HCl, yields thiourea derivatives that can be further cyclized. acs.org A similar strategy using urea could potentially lead to indole-urea adducts.

Ionic Liquid Catalysis: The use of choline chloride/urea as an ionic liquid catalyst has been reported for a three-component reaction of N-methyl indole, aromatic aldehydes, and Meldrum's acid to form indole-3-propanamide derivatives. nih.gov This demonstrates the use of urea as a component in MCRs involving indoles.

The development of a specific MCR for the target molecule would likely involve the reaction of 1-methyl-1H-indole, an allyl-containing component, and a carbonyl source in a single pot.

Analytical Research Techniques for the Characterization of this compound and its Precursors

The unambiguous characterization of the final product and all synthetic intermediates is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For the target compound, ¹H NMR would show characteristic signals for the indole ring protons, the N-methyl group, the allyl group protons (with their distinct splitting patterns), and the N-H protons of the urea linkage. mdpi.comasianpubs.org ¹³C NMR would confirm the number of unique carbon atoms, including the characteristic signal for the urea carbonyl carbon. asianpubs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, therefore, the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For the target molecule, characteristic absorption bands would be expected for the N-H stretching of the urea and indole, C=O stretching of the urea carbonyl group, and C=C stretching of the allyl group. asianpubs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final compound and intermediates. mtc-usa.com It can be coupled with detectors like UV-Vis, fluorescence, or mass spectrometry (LC-MS) for enhanced detection and identification. tandfonline.com High-performance thin-layer chromatography (HPTLC) coupled with densitometry is another method used for the analysis of urea-containing compounds. nih.gov

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing further confirmation of the empirical formula.

| Technique | Purpose | Expected Key Signals/Data |

|---|---|---|

| ¹H NMR | Structural Elucidation | Signals for aromatic indole protons, N-CH₃ singlet, allyl (CH₂, CH, CH₂) multiplets, urea N-H signals |

| ¹³C NMR | Carbon Skeleton Confirmation | Signal for urea C=O, signals for indole carbons, N-CH₃ carbon, and allyl carbons |

| HRMS | Molecular Formula Confirmation | Accurate mass peak corresponding to C₁₃H₁₅N₃O |

| IR Spectroscopy | Functional Group Identification | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), aromatic C-H and C=C stretches |

| HPLC | Purity Assessment | A single major peak indicating a pure compound |

Advanced Spectroscopic and Spectrometric Elucidation Methods

Information regarding the advanced spectroscopic and spectrometric elucidation of this compound is not available in the public domain. Typically, the characterization of a novel compound would involve a suite of analytical techniques to confirm its structure and purity. These methods would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to identify the chemical environment of protons and ¹³C NMR to determine the carbon framework.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the urea C=O and N-H bonds, as well as the allyl C=C bond.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Without published research, no specific data tables or detailed interpretation of spectra for this compound can be provided.

Structure Activity Relationship Sar Investigations of 1 Allyl 3 1 Methyl 1h Indol 3 Yl Urea and Its Structural Analogues

Fundamental Principles and Methodologies of SAR Studies in Indole-Urea Systems

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. numberanalytics.compharmacologymentor.com In the context of indole-urea systems, SAR investigations systematically modify the molecular structure to identify key features responsible for efficacy and to optimize properties like potency, selectivity, and pharmacokinetic profiles. oncodesign-services.comfiveable.me The fundamental principle is that the biological effect of a molecule is directly related to its three-dimensional structure and physicochemical properties. pharmacologymentor.comfiveable.me

Methodologies for SAR studies in these systems are multifaceted, integrating both experimental and computational approaches. numberanalytics.comoncodesign-services.com

Experimental Methodologies:

Synthesis and Biological Testing of Analogues: A primary experimental approach involves the synthesis of a series of structurally related compounds where specific parts of the lead molecule, such as the indole (B1671886) ring, the urea (B33335) linker, or their substituents, are systematically altered. numberanalytics.comoncodesign-services.com These analogues are then subjected to biological assays to measure their activity against a specific target, such as an enzyme or receptor. oncodesign-services.com

Bioisosterism: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. fiveable.me

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. numberanalytics.comfiveable.mejocpr.com These models use molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. jocpr.comnih.govmdpi.com

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. fiveable.meazolifesciences.com By identifying the pharmacophore of an active indole-urea compound, researchers can design new molecules that retain these key features.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. oncodesign-services.comnih.gov For indole-urea systems, docking studies can elucidate how different substituents on the indole or urea moieties interact with the active site of a protein, providing insights into the structural basis of activity. nih.gov

By combining these experimental and computational methods, researchers can build a comprehensive understanding of the SAR for indole-urea compounds, leading to the rational design of more effective and selective therapeutic agents. numberanalytics.comoncodesign-services.com

Contribution of the Indole N1-Substituent to Biological Efficacy and Selectivity

Research has shown that the presence and nature of the N1-substituent can influence the compound's antioxidant and cytoprotective properties. For instance, studies on C3-substituted indole derivatives revealed that compounds without a substituent at the N1 position often exhibit strong cytoprotective effects. nih.govnih.gov This is attributed to the availability of the N1-hydrogen atom, which is key to the Hydrogen Atom Transfer (HAT) mechanism, a primary antioxidant pathway for indoles. nih.gov Substitution at the N1 position can hinder the formation of the indolyl radical, potentially reducing this antioxidant activity. nih.gov

The following table summarizes the observed effects of N1-substitution in different indole derivative series:

| Series | N1-Substituent | Observed Effect on Biological Activity | Reference |

| C3-Methylene-Bridged Indole Derivatives | Unsubstituted (H) | Strong cytoprotective properties | nih.govnih.gov |

| C3-Methylene-Bridged Indole Derivatives | Various Substituents | Potentially reduced cytoprotective activity | nih.gov |

| Indole Thiosemicarbazones | Tosyl group | Enhanced tyrosinase inhibition | nih.gov |

| Indole Thiosemicarbazones | Unsubstituted (H) | Lower tyrosinase inhibition | nih.gov |

These findings underscore the importance of carefully considering the substituent at the N1 position during the design of new indole-urea based therapeutic agents to achieve the desired biological efficacy and selectivity.

Role of the Indole C3-Linkage and Substitution Profile in Bioactivity Modulation

The linkage and substitution pattern at the C3 position of the indole nucleus are critical determinants of the biological activity in indole-urea compounds. The C3 position is a common site for functionalization in the development of bioactive indole derivatives due to its influence on the molecule's interaction with various biological targets. rsc.org

The nature of the linker between the indole C3 position and other parts of the molecule can significantly affect potency and selectivity. For instance, in a series of N-piperidinyl indoles, the length and composition of the linker at the C3 position were found to be important for binding affinity to the nociceptin (B549756) opioid receptor (NOP). nih.gov Specifically, linking basic functional groups like amines or guanidines via methyl, ethyl, or propyl linkers resulted in modest improvements in NOP binding. nih.gov

Furthermore, the specific substituent at the C3 position can dramatically alter the compound's pharmacological profile. In the same N-piperidinyl indole series, a 3-(N-pyrrolidinyl)methyl substituent led to full agonism at the NOP receptor, a distinct functional activity compared to other 3-substituted analogues. nih.gov This suggests that the lipophilic pyrrolidine (B122466) ring at this position occupies a key hydrophobic pocket in the receptor, influencing both binding and intrinsic activity. nih.gov

The following table illustrates the impact of C3-linkage and substitution on the activity of N-piperidinyl indoles at the NOP receptor:

| C3-Linkage/Substituent | Biological Activity at NOP Receptor | Reference |

| Unsubstituted | Baseline activity | nih.gov |

| Basic functional groups (amine, guanidine) via alkyl linkers | Modest improvement in binding affinity | nih.gov |

| (N-pyrrolidinyl)methyl | Full agonism | nih.gov |

These examples demonstrate that strategic modifications at the indole C3 position, including the choice of linker and the nature of the substituent, are crucial for modulating the bioactivity of indole-urea and related compounds.

Conformational and Electronic Impact of the Urea Linker on Molecular Recognition

The urea linker is a key structural element in many bioactive molecules, including 1-allyl-3-(1-methyl-1H-indol-3-yl)urea, due to its unique conformational and electronic properties that facilitate molecular recognition. nih.govresearchgate.net

Conformational Impact:

The urea moiety exhibits a degree of conformational restriction because of the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a planar or near-planar geometry. For N,N'-disubstituted ureas, trans,trans and cis,trans conformations are possible. researchgate.net The preference for a particular conformation is influenced by the nature of the substituents on the nitrogen atoms. nih.govresearchgate.net This conformational preference plays a crucial role in orienting the substituents for optimal interaction with the biological target. nih.gov

Electronic Impact and Hydrogen Bonding:

The electronic nature of the urea group is pivotal for its role in molecular recognition. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the N-H groups are excellent hydrogen bond donors. researchgate.netresearchgate.netmdpi.com This dual hydrogen bonding capability allows the urea linker to form multiple, stable hydrogen bonds with protein targets, which is a fundamental aspect of drug-receptor interactions. nih.govnih.govnih.gov These strong and directional interactions are critical for stabilizing the drug-target complex and contributing to the compound's potency and selectivity. mdpi.com

Studies have shown that the urea moiety is a frequent participant in hydrogen bonding within drug-protein complexes, with the carbonyl oxygen being the most common hydrogen bond acceptor. mdpi.com The interaction energies of these hydrogen bonds can be substantial, often involving acidic or basic amino acid residues in the target protein. mdpi.com

The table below summarizes the key features of the urea linker in molecular recognition:

| Feature | Description | Significance in Molecular Recognition |

| Conformational Rigidity | Planar geometry with restricted rotation around C-N bonds. | Orients substituents for optimal binding to the target. |

| Hydrogen Bond Donor | N-H groups can donate hydrogen bonds. | Forms strong, directional interactions with the target. |

| Hydrogen Bond Acceptor | Carbonyl oxygen can accept hydrogen bonds. | Contributes to the stability of the drug-target complex. |

Influence of the Allyl Group on Molecular Interactions and SAR Patterns

The allyl group, a small hydrophobic moiety, can significantly influence the molecular interactions and structure-activity relationship (SAR) patterns of bioactive compounds like this compound. nih.govomicsonline.orgomicsonline.org Its presence can impact a molecule's pharmacokinetic and pharmacodynamic properties.

Hydrophobic Interactions:

Steric Effects:

The size and shape of the allyl group can also exert steric effects that influence how a molecule fits into its binding site. omicsonline.org Depending on the topology of the active site, the presence of an allyl group can either be favorable for binding or cause steric hindrance.

Reactivity and Metabolic Stability:

The double bond in the allyl group can be a site for metabolic reactions, potentially influencing the compound's metabolic stability and duration of action. While this can sometimes lead to inactivation, in other cases, metabolic activation at the allyl position can be part of the mechanism of action. acs.org

In the broader context of drug design, allyl groups are found in a variety of bioactive molecules, including natural products and synthetic drugs with anticancer properties. nih.govacs.org The specific contribution of the allyl group to the SAR of this compound would depend on the specific biological target and its binding site characteristics.

The following table summarizes the potential influences of the allyl group on molecular properties and interactions:

| Property Influenced | Description of Influence | Potential SAR Implication |

| Lipophilicity | Increases the nonpolar character of the molecule. | May enhance membrane permeability and binding to hydrophobic pockets. |

| Binding Interactions | Can engage in hydrophobic and van der Waals interactions. | Contributes to the overall binding affinity. |

| Steric Profile | Adds bulk to the molecule. | Can affect the fit within the binding site, either positively or negatively. |

| Metabolic Stability | The double bond can be a site for metabolism. | Can influence the compound's half-life and potential for bioactivation. |

Mechanistic Research into the Biological Activities of 1 Allyl 3 1 Methyl 1h Indol 3 Yl Urea

Elucidation of Specific Molecular Targets and Biological Pathways

There is currently no published research that identifies the specific molecular targets of 1-allyl-3-(1-methyl-1H-indol-3-yl)urea. Consequently, the biological pathways that this compound may modulate remain unelucidated. While studies exist for structurally related indole (B1671886) and urea-containing compounds, which have been investigated for activities such as enzyme inhibition or receptor binding, this information cannot be extrapolated to definitively describe the mechanism of this compound. nih.govnih.govmdpi.comnih.govmdpi.com

Enzyme Modulation and Inhibition Kinetic Studies

No enzyme modulation or inhibition kinetic studies have been reported for this compound. Research on other novel indole-based derivatives has explored their potential as enzyme inhibitors, for example, against acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov However, the specific inhibitory activity and kinetic parameters for this compound have not been determined. Similarly, while the general effects of urea (B33335) on enzyme conformational dynamics and activity have been studied, these findings are not specific to this compound. nih.gov

Receptor Binding Assays and Ligand-Target Interaction Profiling

Specific receptor binding assays and ligand-target interaction profiling for this compound have not been documented in the scientific literature. While other indolyl urea derivatives have been synthesized and evaluated for their affinity to specific receptors, such as serotonin (B10506) receptors, no such data is available for this compound. nih.gov Therefore, its receptor binding profile and selectivity remain unknown.

Cellular Pathway Perturbation Research in Model Systems

There are no published studies investigating the perturbation of cellular pathways by this compound in any model systems. Methodologies for studying cellular responses to perturbations are well-established, often utilizing high-throughput screening and computational modeling to predict effects on gene expression and cellular function. nih.govembopress.orgembopress.org However, these approaches have not been applied to investigate the specific effects of this compound. Research on urea cycle disorders has utilized metabolomic profiling to identify pathway perturbations, but this is distinct from the analysis of an external compound's effects. nih.gov

Investigation of Downstream Biological Effects and Signaling Cascades

In the absence of identified molecular targets or characterized pathway perturbations, the downstream biological effects and signaling cascades activated or inhibited by this compound have not been investigated. Understanding these downstream consequences is contingent on initial studies identifying the primary cellular components with which the compound interacts.

Computational Chemistry and Molecular Modeling in the Study of 1 Allyl 3 1 Methyl 1h Indol 3 Yl Urea

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov For 1-allyl-3-(1-methyl-1H-indol-3-yl)urea, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). These calculations are foundational for understanding the molecule's intrinsic properties. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For indole (B1671886) and urea (B33335) derivatives, these calculations help identify the most likely sites for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions with biological targets.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Definition | Typical Application for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; likely localized on the indole ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; relevant for charge-transfer interactions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Predicts chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and binding orientation in a protein's active site. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies regions for hydrogen bonding and electrostatic interactions. researchgate.net |

Detailed research findings from DFT studies on related furo[2,3-b]indol-3a-ol derivatives show that a low HOMO-LUMO energy gap indicates a high degree of chemical reactivity. nih.gov Such analyses for this compound would pinpoint the urea and indole nitrogen atoms as likely hydrogen bond donors and the urea carbonyl oxygen as a primary hydrogen bond acceptor, guiding predictions of its binding behavior.

Molecular Docking and Scoring Methodologies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com For this compound, docking studies are essential to identify potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex. The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.govajchem-a.com

Docking studies on various indole and urea derivatives have successfully predicted their binding modes. nih.govnih.govresearchgate.net For instance, in studies of diaryl urea derivatives targeting B-RAF kinase, docking revealed key hydrogen bonds and hydrophobic interactions within the active site, with binding energies ranging from -11.22 to -12.69 kcal/mol. nih.gov Similarly, docking of new indol(1H-3-yl)pyrimidine derivatives showed strong binding ability toward B-DNA. nih.gov

When studying this compound, the typical interactions would involve:

Hydrogen Bonds: The urea moiety is a classic pharmacophore for forming hydrogen bonds, with the N-H groups acting as donors and the C=O group as an acceptor. nih.gov

Hydrophobic Interactions: The indole ring and the allyl group can engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

Table 2: Example of Molecular Docking Results for Indole-Urea Analogues against a Kinase Target

| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analogue A (Phenyl-urea) | -11.5 | ASP147 | Hydrogen Bond |

| Analogue B (Pyridyl-urea) | -12.1 | ILE200, LEU150 | Hydrophobic |

These scoring functions provide a quantitative measure to rank different compounds and predict their potential activity, guiding which analogues should be synthesized and tested experimentally. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, refine the binding mode, and analyze the conformational flexibility of both the ligand and the protein in a simulated physiological environment. nih.govresearchgate.net

For the this compound-protein complex, an MD simulation would typically run for several nanoseconds. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are crucial for ligand binding. nih.gov

MD simulations on diaryl urea derivatives have shown that even after conformational changes in the protein, key hydrogen bonds between the urea moiety and protein residues can be maintained or even newly formed, confirming a stable binding mode. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Simulation Time | Duration of the simulation (e.g., 100 ns) | Ensures adequate sampling of conformational space. |

| Force Field | Set of parameters to calculate potential energy | Defines the physics governing molecular interactions. |

| RMSD Plot | Root Mean Square Deviation vs. Time | Assesses the structural stability of the ligand-protein complex. |

| RMSF Plot | Root Mean Square Fluctuation vs. Residue | Identifies flexible regions of the protein upon ligand binding. nih.gov |

| Binding Free Energy | Calculated energy of binding (e.g., MM/PBSA) | Provides a more accurate estimation of binding affinity than docking scores. |

These simulations provide a more realistic and detailed understanding of the binding event, refining the initial hypotheses generated from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com The goal is to develop a predictive model that can estimate the activity of unsynthesized compounds. nih.gov For a series of analogues of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Multiple Linear Regression (MLR) or machine learning to build the model. nih.govresearchgate.net

The development of a robust QSAR model follows several key steps:

Data Set Preparation: A diverse set of indole-urea derivatives with experimentally measured biological activity is collected.

Descriptor Calculation: A wide range of descriptors is calculated for each molecule.

Model Building: The data is typically split into a training set to build the model and a test set to validate it. researchgate.net

Validation: The model's predictive power is rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (using the test set, R²pred). basicmedicalkey.comnih.govresearchgate.net

QSAR studies on indole and urea derivatives have successfully identified key descriptors that govern their activity. jocpr.comresearchgate.net For example, a 2D-QSAR study on anti-influenza A virus compounds identified descriptors related to molecular shape and connectivity as being crucial for activity. researchgate.net

Table 4: Example of a QSAR Model and its Validation Metrics

| Model Parameter | Value | Interpretation |

|---|---|---|

| Equation | pIC50 = 0.85(LogP) - 0.23(MW) + 1.54*(H-donors) + C | Example equation relating activity (pIC50) to descriptors. |

| R² (Training Set) | 0.89 | 89% of the variance in the training set activity is explained by the model. |

| q² (Cross-Validation) | 0.79 | Good internal predictive ability. |

| R²pred (Test Set) | 0.81 | Good external predictive ability for new compounds. nih.gov |

A validated QSAR model can then be used to predict the activity of new virtual analogues of this compound, prioritizing the most promising candidates for synthesis.

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are computational strategies used to discover novel chemical entities with desired biological activity. udla.cl Virtual screening involves searching large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done using ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking millions of compounds into a protein's active site). udla.cl

For this compound, a virtual screening campaign could start with its structure as a query to find commercially available compounds with similar features. Alternatively, a structure-based virtual screen could be performed against a validated protein target to find entirely new scaffolds that fit the active site.

De novo design, on the other hand, involves computationally "growing" a novel molecule within the constraints of the receptor's binding site. Algorithms piece together molecular fragments to create new structures optimized for binding. This approach can lead to the discovery of highly novel and patentable chemical matter.

Table 5: A Typical Workflow for Virtual Screening

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Library Preparation | Preparing a large database of 3D chemical structures. | LigPrep, filtering based on drug-likeness rules (e.g., Lipinski's Rule of Five). udla.cl |

| 2. Target Preparation | Preparing the 3D structure of the protein target. | Protein Preparation Wizard, defining the binding site. |

| 3. Screening | Docking all compounds from the library into the target. | High-Throughput Virtual Screening (HTVS), Standard Precision (SP), Extra Precision (XP) docking. |

| 4. Hit Selection | Filtering and ranking compounds based on docking score and visual inspection. | Selection of top-scoring compounds with favorable interactions. |

| 5. Experimental Validation | Purchasing and testing the top-ranked "hit" compounds in biological assays. | In vitro activity assays. |

These powerful in silico methods accelerate the discovery of new lead compounds by dramatically narrowing the number of molecules that need to be synthesized and tested in the lab. cityu.edu.hk

Future Perspectives and Unaddressed Research Questions for 1 Allyl 3 1 Methyl 1h Indol 3 Yl Urea Research

Development of Green and Sustainable Synthetic Routes

Traditional organic synthesis often relies on hazardous solvents and reagents. Future research must prioritize the development of environmentally benign methods for synthesizing 1-allyl-3-(1-methyl-1H-indol-3-yl)urea. The principles of green chemistry, such as waste prevention and the use of safer solvents, provide a clear framework for this endeavor. chemistryjournals.net

Key areas for exploration include:

Alternative Solvents: Replacing toxic dipolar aprotic solvents like DMF with bio-alternative solvents such as Cyrene could significantly reduce the environmental impact of the synthesis. researchgate.net

Catalyst-Free and Multicomponent Reactions: One-pot, multicomponent reactions that join the indole (B1671886), urea (B33335), and allyl precursors in a single step would improve atom economy and reduce waste. nih.govresearchgate.net Investigating catalyst-free conditions, potentially under solvent-free thermal activation, could further simplify procedures and minimize the use of expensive and toxic catalysts. researchgate.net

Avoiding Hazardous Reagents: A primary goal should be to develop synthetic routes that avoid the use of hazardous isocyanates. Sustainable alternatives, such as using diphenyl carbonate, have been successfully employed for the synthesis of other urea-containing compounds and could be adapted for this target molecule. rsc.org

Table 1: Potential Green Synthesis Strategies

| Green Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Use of Bio-solvents (e.g., Cyrene) | Replacing traditional aprotic polar solvents (e.g., DMF, NMP) with a bio-derived alternative. | Reduces use of toxic and petroleum-derived solvents; Cyrene is biodegradable. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single pot to form the final product. | Increases efficiency and atom economy; simplifies purification. | nih.gov |

| Solvent-Free Synthesis | Conducting the reaction by heating the neat mixture of reactants without any solvent. | Eliminates solvent waste and simplifies product work-up. | researchgate.netrsc.org |

| Isocyanate-Free Urea Formation | Utilizing alternative reagents like diphenyl carbonate instead of hazardous isocyanates. | Enhances process safety by avoiding highly reactive and toxic intermediates. | rsc.org |

Advanced Mechanistic Investigations Utilizing Systems Biology Approaches

Understanding the precise mechanism of action of this compound is crucial. Rather than relying solely on traditional target-based assays, a systems biology approach can provide a holistic view of the compound's effects on a biological system. nih.gov This methodology integrates various "-omics" data to understand how a drug perturbs cellular networks, which can reveal its mechanism and identify potential off-target effects or new therapeutic applications. nih.govki.se

A hypothetical workflow would involve:

Cellular Perturbation: Treating relevant cell models (e.g., cancer cell lines) with the compound.

Multi-Omics Data Acquisition: Analyzing the treated cells using transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics to measure changes in gene expression, protein levels, and metabolite concentrations.

Bioinformatic Analysis: Integrating the multi-omics datasets to identify significantly altered biological pathways and molecular networks. ki.se

Hypothesis Generation: Using the pathway analysis to generate hypotheses about the compound's primary targets and mechanisms of action, which can then be validated experimentally.

Table 2: Hypothetical Systems Biology Workflow

| Step | Technique | Objective | Reference |

|---|---|---|---|

| 1. Perturbation | Cell culture with compound treatment | Induce a biological response to the compound in a controlled environment. | nih.gov |

| 2. Data Acquisition | RNA-sequencing, Mass Spectrometry (Proteomics/Metabolomics) | Quantify global changes in genes, proteins, and metabolites. | ki.se |

| 3. Data Integration & Analysis | Pathway Analysis, Network Biology | Identify biological processes and networks significantly affected by the compound. | ki.se |

| 4. Validation | Targeted biochemical and cellular assays | Confirm the computationally generated hypotheses about the drug's mechanism. | nih.gov |

Elucidation of Novel Biological Targets and Phenotypes

The structural motifs within this compound suggest it could interact with a wide range of biological targets. Indole and urea derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.govmdpi.com A crucial future direction is to screen this compound broadly to uncover its full therapeutic potential.

Potential avenues for investigation include:

Target-Based Screening: The compound should be tested against panels of known drug targets where related indole or urea compounds have shown activity. These include protein kinases, tubulin, and various receptors. mdpi.comnih.gov For instance, many diaryl ureas are known kinase inhibitors, and indole derivatives can target tubulin polymerization. mdpi.comnih.gov

Phenotypic Screening: A target-agnostic approach, where the compound is tested for its effect on cellular or organismal phenotypes, could reveal unexpected activities. Screening against a diverse panel of cancer cell lines, pathogenic bacteria, or fungi could identify novel anticancer or antimicrobial properties. nih.govmdpi.com

Exploration of Novel Target Classes: Given the unique combination of functional groups, the compound may interact with novel or underexplored targets. For example, certain urea derivatives have been identified as potent antagonists of the TRPV1 channel, a target for analgesics. nih.gov

Table 3: Potential Biological Targets for Screening

| Target Class | Rationale / Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases (e.g., EGFR, BRAF) | Many urea derivatives function as potent kinase inhibitors. | Oncology | nih.gov |

| Tubulin | Indole-based compounds are known to inhibit tubulin polymerization. | Oncology | mdpi.com |

| Urease | The urea moiety is a substrate mimic for urease, an important target in bacterial infections. | Infectious Disease | nih.gov |

| Transient Receptor Potential (TRP) Channels | Novel urea compounds have shown potent antagonism of TRPV1. | Pain Management | nih.gov |

| Microbial Targets | Urea derivatives have demonstrated broad-spectrum antimicrobial activity. | Infectious Disease | mdpi.com |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. ceur-ws.org For a novel compound like this compound, AI/ML can accelerate its development trajectory. By leveraging data from existing libraries of indole and urea compounds, robust predictive models can be built. nih.govmdpi.com

Future research should incorporate AI/ML for:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of the compound and its future analogs against various targets, such as urease or specific cancer cell lines. nih.govmdpi.com

ADMET Prediction: Using ML algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This allows for early identification of potential liabilities and helps prioritize which derivatives to synthesize.

De Novo Drug Design: Employing generative AI models to design novel derivatives of this compound with optimized properties, such as enhanced potency, selectivity, or improved metabolic stability.

Table 4: Applications of AI/ML in Compound Research

| AI/ML Application | Description | Expected Outcome | Reference |

|---|---|---|---|

| QSAR Modeling | Builds models correlating chemical structures with biological activity. | Prediction of potency and guidance for structural modifications. | nih.gov |

| ADMET Prediction | Trains models on existing drug data to predict pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. | nih.gov |

| Generative Models | Uses AI to design novel molecules with desired properties. | Identification of new, optimized lead compounds for synthesis. | ceur-ws.org |

| Virtual Screening | Employs ML classifiers to rapidly screen large virtual libraries for potential hits. | Efficient identification of promising new drug candidates from vast chemical spaces. | nih.gov |

Exploration of Prodrug and Bioconjugation Strategies

Even if this compound demonstrates promising bioactivity, it may face challenges related to solubility, stability, or off-target toxicity. Prodrug and bioconjugation strategies offer powerful tools to overcome these limitations. nih.gov

Future work in this area should focus on:

Prodrug Design: Modifying the molecule by attaching a promoiety that is cleaved in vivo to release the active drug. This can be used to enhance water solubility (e.g., by adding a phosphate (B84403) group) or to achieve targeted release in specific environments, such as the reductive milieu of a tumor. The urea nitrogen atoms are potential sites for such modifications.

Bioconjugation: Covalently linking the compound to a larger biomolecule, such as an antibody or peptide, to direct it to a specific cell type or tissue. This approach, central to antibody-drug conjugates (ADCs), can dramatically increase efficacy while minimizing systemic toxicity. nih.gov Bioorthogonal chemistry techniques could be employed to achieve highly specific conjugation. nih.govmdpi.com

Table 5: Potential Delivery and Targeting Strategies

| Strategy | Approach | Therapeutic Goal | Reference |

|---|---|---|---|

| Prodrug | Attach a cleavable promoiety to the urea or indole scaffold. | Improve solubility, membrane permeability, or achieve targeted release. | nih.gov |

| Antibody-Drug Conjugate (ADC) | Link the compound to a tumor-targeting monoclonal antibody. | Selective delivery to cancer cells, reducing systemic toxicity. | nih.gov |

| Peptide-Drug Conjugate | Conjugate the compound to a peptide that binds to a specific cell surface receptor. | Targeted delivery to tissues overexpressing the receptor. | mdpi.com |

Q & A

Q. What are the established synthetic routes for 1-allyl-3-(1-methyl-1H-indol-3-yl)urea, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with indole derivatives. A common approach includes:

Allylation of the indole nitrogen : Reaction of 1-methylindole with allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Urea linkage formation : Coupling the allylated indole with an isocyanate derivative (e.g., methyl isocyanate) under anhydrous conditions in dichloromethane (DCM) or THF, often using triethylamine as a catalyst .

Key Parameters :

- Temperature control during allylation (exothermic reactions may reduce selectivity).

- Solvent polarity (THF vs. DCM) affects reaction kinetics.

- Purity of intermediates (column chromatography or recrystallization recommended) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regioselectivity of allyl substitution on indole (e.g., δ 5.1–5.3 ppm for allyl protons) and urea NH protons (δ 8.2–8.5 ppm) .

- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹; indole N-H stretch at ~3400 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 243.1 (C₁₃H₁₅N₃O⁺) with fragmentation patterns indicating allyl loss .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the urea group and indole alignment .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve purity and scalability?

Methodological Answer:

- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance urea coupling efficiency .

- Continuous Flow Reactors : Reduce side reactions (e.g., dimerization) by controlling residence time and temperature gradients .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the urea derivative from byproducts .

Data Table : Comparison of Solvent Systems for Urea Formation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 6 | 62 | 95 |

| THF | 8 | 58 | 90 |

| Toluene | 12 | 45 | 85 |

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinity with targets like cytochrome P450 (CYP3A4). The indole moiety may engage in π-π stacking with aromatic residues (e.g., Phe304), while the urea group forms hydrogen bonds .

- QSAR Modeling : Correlate substituent effects (e.g., allyl chain length) with inhibitory activity against kinase targets. Parameters like logP and polar surface area influence membrane permeability .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. Variations in ATP levels or serum content may skew results .

- Metabolic Stability Testing : Use liver microsomes to assess if differences in half-life (t₁/₂) explain potency discrepancies. The allyl group may undergo CYP-mediated oxidation, reducing bioavailability .

- Structural Analog Comparison : Test derivatives lacking the methyl group on indole to isolate substituent effects .

Q. What strategies elucidate the structure-activity relationship (SAR) for modifying substituents?

Methodological Answer:

- Allyl Chain Modifications : Replace the allyl group with propargyl or cyclopropyl analogs to evaluate steric/electronic effects on target binding .

- Indole Substitution : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to enhance π-stacking with hydrophobic enzyme pockets .

SAR Table : Anti-inflammatory Activity of Derivatives

| Substituent (R) | IC₅₀ (COX-2 Inhibition, μM) | LogP |

|---|---|---|

| Allyl | 12.3 | 2.1 |

| Propargyl | 8.7 | 1.9 |

| Cyclopropyl | 15.6 | 2.4 |

Key Challenges in Current Research

- Stereochemical Control : Racemization during urea formation requires chiral HPLC or asymmetric catalysis .

- Biological Target Specificity : Off-target effects (e.g., serotonin receptor binding) necessitate selectivity profiling via radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.